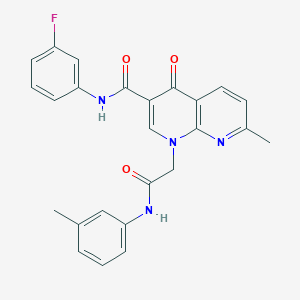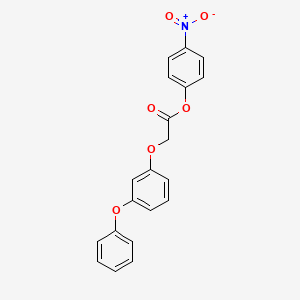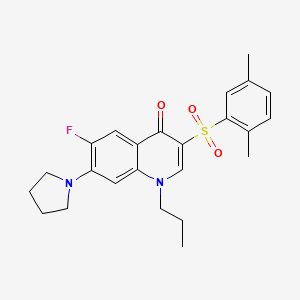![molecular formula C16H13ClN2O3 B2707545 4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 923849-99-4](/img/structure/B2707545.png)
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline ring, which is fused with a chlorophenoxyacetyl group, making it a versatile molecule for various chemical reactions and applications.
作用機序
Target of Action
The primary target of 4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes .
Mode of Action
4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one acts as a potent and selective inhibitor of TRPM4 . It also rescues the functional expression of mutant A432T TRPM4 in cells .
Biochemical Pathways
Given its role as a trpm4 inhibitor, it may influence calcium signaling pathways and related downstream effects .
Result of Action
The molecular and cellular effects of 4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one’s action are primarily related to its inhibition of TRPM4. This can lead to changes in calcium signaling within cells, which may have various downstream effects depending on the specific cellular context .
Action Environment
Like many compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-chlorophenoxyacetic acid with quinoxaline derivatives. One common method involves the use of 4-chlorophenoxyacetyl chloride as a key intermediate . The reaction conditions often include the use of organic solvents such as methylene dichloride and catalysts like aluminum chloride to facilitate the acylation reaction . The reaction is usually carried out at low temperatures (0°C) to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the overall yield and quality of the compound.
化学反応の分析
Types of Reactions
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications .
科学的研究の応用
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
類似化合物との比較
Similar Compounds
4-Chloro-2-[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: This compound shares a similar chlorophenoxyacetyl group and has been studied for its biological activities.
2,4,5-Trichlorophenoxyacetic acid: Another chlorophenoxy derivative, known for its use as a herbicide.
Uniqueness
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its quinoxaline ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-[2-(2-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-5-1-4-8-14(11)22-10-16(21)19-9-15(20)18-12-6-2-3-7-13(12)19/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWZTRGZPZOPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2707465.png)

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine](/img/structure/B2707469.png)

![methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate](/img/structure/B2707475.png)

![1-(3-CHLOROPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE](/img/structure/B2707477.png)
![2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2707478.png)
![ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707479.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707482.png)
![2-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2707483.png)
![2,5-dimethyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide](/img/structure/B2707484.png)

